molecular formula C11H10Cl2N2O B2478075 2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide CAS No. 128173-43-3

2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide

Cat. No.: B2478075
CAS No.: 128173-43-3
M. Wt: 257.11
InChI Key: OJVSVGOYUZEMQH-UHFFFAOYSA-N
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Description

2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide is a chemical compound with the molecular formula C11H10Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a cyano group and a dichlorophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide typically involves the reaction of 2,4-dichlorophenylacetonitrile with acetamide under specific conditions. One common method involves the use of phenyl isothiocyanate in DMF (dimethylformamide) and KOH (potassium hydroxide) to form an intermediate salt, which then reacts with various α-halogenated reagents to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and dichlorophenyl groups.

    Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form imines and other derivatives.

    Cyclization Reactions: The compound can be involved in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a protease inhibitor, where it binds to the active site of the enzyme and inhibits its activity. This interaction can disrupt viral replication and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide stands out due to its specific substitution pattern and the presence of both cyano and dichlorophenyl groups, which confer unique reactivity and biological activity. Its potential as a protease inhibitor and its applications in various fields highlight its significance in scientific research .

Properties

IUPAC Name

2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c1-7(15-11(16)4-5-14)9-3-2-8(12)6-10(9)13/h2-3,6-7H,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVSVGOYUZEMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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